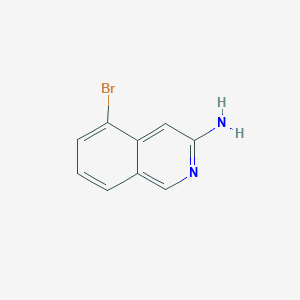

5-Bromoisoquinolin-3-amine

説明

Significance of Isoquinoline and its Derivatives in Chemical Research

The isoquinoline framework is a privileged structure in chemistry, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets, thus appearing in a multitude of biologically active compounds. nih.govresearchgate.net This has made isoquinolines and their derivatives a subject of intense research for over a century. oup.com

The history of isoquinoline chemistry is intrinsically linked to the study of natural products. Isoquinoline was first isolated from coal tar in 1885. wikipedia.org However, the significance of the isoquinoline core was truly established with the isolation and characterization of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy (Papaver somniferum) in the early 19th century. rsc.org This discovery paved the way for the identification of over 2,500 structurally diverse benzylisoquinoline alkaloids (BIAs), a major class of plant specialized metabolites. oup.com These naturally occurring compounds, derived biosynthetically from the amino acid tyrosine, include well-known examples such as codeine, papaverine, and berberine. wikipedia.orgoup.com The early work on these alkaloids, relying on chemical degradation and structural elucidation, laid the foundation for the field of alkaloid chemistry. oup.com

The isoquinoline motif is a recurring structural theme in a vast number of molecules with diverse and potent pharmacological activities. nih.govrsc.org This wide range of biological effects has established the isoquinoline scaffold as a crucial template in drug discovery. wisdomlib.orgnih.gov Many isoquinoline alkaloids and their synthetic derivatives are used as pharmaceutical drugs to treat a variety of diseases. rsc.orgnsc.ru

The biological activities associated with the isoquinoline core are extensive and include:

Anticancer: Compounds like noscapine and lamellarins have shown significant cytotoxic activity against tumor cells. amerigoscientific.comrsc.org

Antimicrobial: Berberine and sanguinarine are known for their antibacterial and antimicrobial properties. oup.com

Analgesic: Morphine and codeine are powerful narcotic analgesics. oup.com

Anti-inflammatory: Certain isoquinoline derivatives have demonstrated the ability to reduce inflammation. wisdomlib.orgnih.gov

Antiviral and Anti-HIV: The isoquinoline scaffold is present in molecules investigated for their antiviral properties. wisdomlib.org

The following table highlights some prominent examples of biologically active isoquinoline derivatives:

| Compound | Class | Biological Activity | Source |

|---|---|---|---|

| Morphine | Alkaloid | Analgesic | Papaver somniferum rsc.org |

| Berberine | Alkaloid | Antimicrobial, Anticancer | Coptis chinensis oup.com |

| Noscapine | Alkaloid | Antitussive, Anticancer | Papaver somniferum oup.comamerigoscientific.com |

| Papaverine | Alkaloid | Muscle Relaxant | Papaver somniferum oup.com |

In the realm of organic synthesis, a "synthon" is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org Isoquinolines are considered pivotal synthons due to their utility as building blocks for constructing more complex, often biologically active, molecules. researchgate.net The inherent reactivity of the isoquinoline ring system allows for its functionalization at various positions, making it a versatile starting point for the synthesis of a wide range of derivatives. rsc.orgnih.gov

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been foundational. nih.gov However, modern organic chemistry has seen the development of numerous novel synthetic strategies, often employing transition-metal catalysis, to construct the isoquinoline framework with greater efficiency and substrate scope. researchgate.netacs.orgorganic-chemistry.org These advanced methods facilitate the creation of diversely substituted isoquinolines, which are crucial for developing new therapeutic agents and functional materials. nih.govacs.org

Positioning of 5-Bromoisoquinolin-3-amine within Isoquinoline Chemical Space

Within the vast landscape of isoquinoline derivatives, this compound represents a specific and interesting structure. Its chemical identity is defined by the presence of two key functional groups attached to the core isoquinoline scaffold: a bromine atom at the 5-position and an amine group at the 3-position.

This compound is classified as a halogenated amino-isoquinoline. This classification is based on its molecular structure, which features:

An isoquinoline core : The fundamental bicyclic aromatic ring system.

An amino group (-NH2) : A primary amine attached to the pyridine ring of the isoquinoline. libretexts.orgallen.in Amines are organic derivatives of ammonia where one or more hydrogen atoms are replaced by a hydrocarbon group. libretexts.org The nitrogen atom in an amine has a lone pair of electrons, which makes it basic and nucleophilic. whamine.com

A bromo group (-Br) : A bromine atom, which is a halogen, attached to the benzene ring of the isoquinoline.

The specific numbering of the substituents (5-bromo and 3-amine) indicates their precise location on the isoquinoline ring, which is critical for defining the molecule's chemical properties and reactivity.

The bromine and amine functional groups on the isoquinoline scaffold are not merely passive substituents; they play a crucial role in modulating the molecule's reactivity and its potential biological activity.

The amine functionality is one of the most common functional groups found in drug molecules. auburn.edu Its basicity allows for the formation of salts, which can enhance water solubility for administration. auburn.edu The protonated amino group can form a cationic center, which is often essential for binding to biological targets like enzymes and receptors through electrostatic interactions and hydrogen bonding. auburn.eduijrpr.com The position of the amine group on the heterocyclic ring can significantly influence its chemical and biological properties. vedantu.com

The bromine atom , as a halogen, also imparts unique properties. Bromine's presence can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. azom.com Bromine compounds are used in the synthesis of a wide variety of pharmaceuticals, including anticancer and neurological drugs. azom.comtethyschemical.com The bromine atom can act as a leaving group in cross-coupling reactions, providing a reactive handle for further synthetic modifications to create more complex molecules. This versatility makes brominated compounds valuable intermediates in chemical synthesis. vasu-industries.combsef.com The introduction of bromine can also lead to enhanced efficacy and stability in some drug candidates. tethyschemical.com

特性

IUPAC Name |

5-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWSVFLRMXYQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697427 | |

| Record name | 5-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192815-01-2 | |

| Record name | 5-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 5-bromoisoquinolin-3-amine

Strategies for the Direct Synthesis of 5-Bromoisoquinolin-3-amine

The direct synthesis of this compound presents significant regiochemical challenges. While direct functionalization of a pre-existing isoquinoline-3-amine skeleton is an attractive route, the inherent electronic properties of the molecule heavily influence the position of substitution.

Bromination of Isoquinolin-3-amine Derivatives

The introduction of a bromine atom onto the isoquinolin-3-amine scaffold via electrophilic aromatic substitution is a primary consideration for direct synthesis. This involves treating the parent amine with a brominating agent.

The conditions for the bromination of isoquinolin-3-amine can be optimized to improve reaction efficiency and yield. Key parameters include the choice of brominating agent, solvent, and the potential use of a catalyst. For instance, N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations. Research into the bromination of quinolin-3-amine and isoquinolin-3-amine has shown that the reaction can be significantly accelerated. The addition of a catalytic amount of ammonium acetate (NH₄OAc) and a change of solvent from methanol to acetonitrile can reduce reaction times from an hour to just a few minutes. arkat-usa.org

| Brominating Agent | Solvent | Catalyst | Reaction Time | Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Methanol | None | 1 hour | Standard condition yielding the brominated product. |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0.1 mol% NH₄OAc | 5 minutes | Optimized conditions showing significant rate enhancement. |

The primary challenge in synthesizing the 5-bromo isomer directly from isoquinolin-3-amine lies in controlling the regioselectivity of the electrophilic substitution. The amino group at the C-3 position is a powerful activating group and an ortho-, para-director. youtube.comlibretexts.org In the isoquinoline ring system, the position ortho to the 3-amino group is the C-4 position. Due to the strong activating and directing effect of the amino group, electrophiles like bromine are preferentially directed to this C-4 position. libretexts.org

Indeed, experimental studies confirm this theoretical principle, showing that the bromination of isoquinolin-3-amine with NBS yields 4-bromoisoquinolin-3-amine as the major product. arkat-usa.org The electronic enrichment at the C-4 position, ortho to the amino group, makes it the most favorable site for electrophilic attack. Consequently, the direct synthesis of this compound via this method is not a viable route, necessitating the use of more complex, multi-step strategies. fiveable.me

Multi-step Synthesis Routes from Precursors

Given the regiochemical outcome of direct bromination, multi-step synthetic plans are required to construct this compound. fiveable.melibretexts.org These routes typically involve the initial synthesis of an isoquinoline ring already bearing the C-5 bromine, followed by the introduction of the C-3 amino group.

A crucial intermediate for this strategy is 5-bromoisoquinoline. This compound is prepared by the direct bromination of isoquinoline itself. Unlike isoquinolin-3-amine, the electrophilic substitution on the unsubstituted isoquinoline ring occurs preferentially on the benzene ring portion, at the C-5 and C-8 positions. iust.ac.ir By carefully controlling the reaction conditions, 5-bromoisoquinoline can be synthesized in good yield. The procedure generally involves dissolving isoquinoline in concentrated sulfuric acid, cooling the mixture to low temperatures, and then adding a brominating agent like N-bromosuccinimide (NBS). orgsyn.orggoogle.comchemicalbook.com

Strict temperature control is critical to maximize the yield of the desired 5-bromo isomer and suppress the formation of the 8-bromoisoquinoline side product, which is difficult to separate. orgsyn.orgorgsyn.org

| Starting Material | Brominating Agent | Solvent/Acid | Temperature | Yield |

|---|---|---|---|---|

| Isoquinoline | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -25°C to -22°C | 72% |

| Isoquinoline | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -20°C to -15°C | Not specified |

A classic strategy in organic synthesis for introducing an amino group is through the reduction of a corresponding nitro group. youtube.comlibretexts.org This would hypothetically involve the synthesis of a 5-bromo-3-nitroisoquinoline intermediate, which could then be reduced to the target this compound. The reduction of an aromatic nitro group to a primary amine is a well-established transformation, commonly achieved using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

However, the synthesis of the 5-bromo-3-nitroisoquinoline precursor is itself a significant challenge. The isoquinoline ring system is electron-deficient, particularly the pyridine ring, making it resistant to electrophilic substitution reactions like nitration. When 5-bromoisoquinoline is subjected to nitrating conditions (e.g., KNO₃ in H₂SO₄), substitution occurs on the activated benzene ring, yielding 5-bromo-8-nitroisoquinoline, not the required 3-nitro isomer. orgsyn.orggoogle.com

Therefore, to install the amino group at the C-3 position, alternative methods that overcome the low electrophilic reactivity of the pyridine ring are necessary. Modern techniques such as Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction, can be employed. This approach would start from a precursor like 5-bromo-3-chloroisoquinoline, where the chloro group at the C-3 position is replaced by an amine equivalent. mdpi.com

Derivatization and Further Functionalization of this compound

The dual reactivity of this compound, stemming from its aryl bromide and primary amine moieties, makes it a valuable substrate for creating diverse molecular architectures through sequential or selective functionalization.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The bromo- and amino- groups on the isoquinoline scaffold serve as handles for such transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. organic-chemistry.orgrug.nlresearchgate.net In the context of this compound, the primary amino group at the C3 position can act as a nucleophile in a coupling reaction with various aryl halides. This transformation would result in the synthesis of N-aryl-5-bromoisoquinolin-3-amines, significantly increasing the molecular complexity.

Generally, these reactions are performed using a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky electron-rich phosphine ligand like BINAP, XPhos, or BrettPhos, and a base such as Cs₂CO₃ or NaOt-Bu. rug.nlorganic-synthesis.com The choice of ligand is critical and is often tailored to the specific substrates to optimize yield and minimize side reactions. rug.nl While the Buchwald-Hartwig amination of amino-heterocycles is a widely applied methodology, specific examples detailing the N-arylation of this compound itself are not prominently featured in the surveyed literature. However, the successful amination of other bromo-substituted isoquinolines, such as the kiloscale synthesis of (S)-6-((2-methyl-1-hydroxypropan-2-yl)amino)isoquinoline-1-carbonitrile from 6-bromoisoquinoline-1-carbonitrile, demonstrates the utility of this reaction on the isoquinoline core. acs.org

Table 1: Generalized Conditions for Buchwald-Hartwig Amination This table represents typical conditions for the reaction class, not a specific example for the title compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | BINAP / XPhos / BrettPhos | Cs₂CO₃ / K₃PO₄ / NaOt-Bu | Toluene / Dioxane | 80 - 110 |

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide. libretexts.orggoogle.com The bromine atom at the C5 position of this compound makes it an ideal electrophilic partner for Suzuki coupling with various arylboronic acids or esters. This reaction facilitates the introduction of diverse aryl or heteroaryl substituents at the C5 position, yielding 5-aryl-isoquinolin-3-amine derivatives.

Research has demonstrated the feasibility of this transformation on the bromo-amino-isoquinoline scaffold. In a study focused on synthesizing indazolo[3,2-a]isoquinolinamines, 1-bromoisoquinolin-3-amine and its derivatives were successfully coupled with 2-nitrophenylboronic acid. core.ac.uk The reactions, catalyzed by tetrakis(triphenylphosphine)palladium(0) with sodium carbonate as the base, proceeded in high yields, underscoring the robustness of the Suzuki reaction for functionalizing this heterocyclic system. core.ac.uk This provides a strong precedent for the successful coupling of this compound.

Table 2: Suzuki Coupling of a Substituted 1-Bromoisoquinolin-3-amine Data sourced from a study on a closely related isomer, 1-bromoisoquinolin-3-amine. core.ac.uk

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-methylisoquinolin-3-amine | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 92 |

| 1-Bromo-4-phenylisoquinolin-3-amine | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85 |

Recent advances in synthetic chemistry have popularized photoredox catalysis for C-H functionalization. One such method is the cross-dehydrogenative coupling of C-H bonds in amines with electron-deficient heteroarenes, often proceeding via a Minisci-type mechanism. In this transformation, 5-Bromoisoquinoline can serve as the electron-deficient heteroarene, reacting with α-amino radicals generated from cyclic amines.

A detailed study developed a workflow for the photoredox-mediated sp²–sp³ cross-dehydrogenative heteroarylation of cyclic amines. This method was successfully applied to 5-bromoisoquinoline, which coupled with N-Boc protected cyclic amines at the C1 position. The reaction is typically mediated by an iridium-based photocatalyst under visible light irradiation, using an oxidant like ammonium persulfate. The methodology shows good tolerance for various functional groups, including unprotected aromatic NH groups, suggesting its applicability to this compound without requiring protection of the C3-amino group.

Table 3: Photoredox-Mediated Heteroarylation of 5-Bromoisoquinoline Data sourced from a study using 5-bromoisoquinoline as the heteroarene substrate.

| Heteroarene | Amine Coupling Partner | Photocatalyst | Oxidant | Additive | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromoisoquinoline | tert-Butyl morpholine-4-carboxylate | {Ir[dFCF₃(ppy)₂]dtbbpy}PF₆ | (NH₄)₂S₂O₈ | TsOH·H₂O | 83 |

Reactions Involving the Amine Functionality

The primary amine at the C3 position is a key functional group that can be readily transformed into a variety of other functionalities, providing a route to novel derivatives.

The conversion of the primary amino group of this compound into an amidine represents a valuable synthetic transformation. Amidines are important structural motifs in medicinal chemistry. This conversion can be achieved through various methods, a common one being reaction with an orthoester followed by an amine.

In a relevant study, the amino group of 7-methylindazolo[3,2-a]isoquinolin-6-amine, a tetracyclic system derived from 1-bromoisoquinolin-3-amine, was successfully converted into various amidine derivatives. core.ac.uk The transformation was accomplished by reacting the amino compound with triethyl orthoformate to generate an intermediate ethoxyimidate, which was then treated in situ with different secondary amines (pyrrolidine or piperidine) to furnish the corresponding N,N-disubstituted amidines in good yields. core.ac.uk This demonstrates a viable pathway for the functionalization of the amino group on an isoquinoline-related scaffold.

Table 4: Amidination of an Indazolo[3,2-a]isoquinolin-6-amine Derivative Data sourced from a study on a derivative of 1-bromoisoquinolin-3-amine. core.ac.uk

| Starting Amine | Reagent 1 | Reagent 2 | Product | Yield (%) |

|---|---|---|---|---|

| 7-Methylindazolo[3,2-a]isoquinolin-6-amine | Triethyl orthoformate | Pyrrolidine | N'-(7-Methylindazolo[3,2-a]isoquinolin-6-yl)-N,N-(butane-1,4-diyl)formimidamide | 73 |

| 7-Methylindazolo[3,2-a]isoquinolin-6-amine | Triethyl orthoformate | Piperidine | N'-(7-Methylindazolo[3,2-a]isoquinolin-6-yl)-N,N-(pentane-1,5-diyl)formimidamide | 78 |

Diazotization and Subsequent Transformations

The primary amino group at the C-3 position of the isoquinoline nucleus is a key functional handle for a variety of chemical transformations, most notably through diazotization. While direct studies on this compound are not extensively detailed, the reactivity can be inferred from analogous isoquinoline systems. The process involves treating the amine with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., HCl, HBr), to form a reactive diazonium salt. vulcanchem.commdpi.com This intermediate is typically not isolated and is used in situ for subsequent transformations.

One common subsequent transformation is the Sandmeyer reaction, where the diazonium group is replaced by a variety of substituents. For instance, diazotization in hydrobromic acid can lead to the formation of a bromo-substituted product, effectively replacing the amino group with a bromine atom. core.ac.uk In related isoquinoline compounds, diazonium salts have been hydrolyzed to phenols or used in diazo coupling reactions at activated positions of the heterocyclic ring. vulcanchem.comthieme-connect.de The presence of the bromine atom at the C-5 position and the electron-withdrawing nature of the isoquinoline nitrogen influence the reactivity and stability of the diazonium intermediate.

Nucleophilic Amination Reactions

The bromine atom on the isoquinoline core can be susceptible to nucleophilic substitution, although this often requires specific reaction conditions. Studies on related compounds, such as 3-bromoisoquinoline, have shown that amination can be achieved using potent nucleophiles like potassium amide in liquid ammonia. researchgate.netwiley.com This transformation is particularly notable as it can proceed through an Addition-Nucleophilic Ring Opening and Ring Closure (ANRORC) mechanism. researchgate.netwiley.com In this pathway, the amide ion adds to the ring, leading to a ring-opened intermediate, which then eliminates the bromide ion and re-closes to form the amino-substituted product. researchgate.net It has been demonstrated that the amination of 3-bromoisoquinoline proceeds significantly via this SN(ANRORC) mechanism. wiley.com This suggests a potential pathway for converting this compound into a di-amino-isoquinoline derivative, although the substitution would occur at the bromine-bearing C-5 position rather than the amine-bearing C-3.

Annulation Reactions for Fused Heterocyclic Systems

This compound serves as a strategic precursor for annulation reactions, where new rings are fused onto the isoquinoline scaffold. The presence of both an amino group and a halogen atom at different positions allows for a range of cyclization strategies to build complex polycyclic systems.

Synthesis of Pyrrolo[2,3-c]isoquinoline Systems

The construction of a pyrrole ring fused to the isoquinoline core to form pyrrolo[2,3-c]isoquinoline systems can be achieved through palladium-catalyzed annulation reactions. A notable method involves a domino condensation–Heck cyclization sequence. arkat-usa.org Research on the isomeric 4-bromoisoquinolin-3-amine has demonstrated its successful reaction with acetaldehyde in the presence of a palladium catalyst to yield the 3H-pyrrolo[2,3-c]isoquinoline core. arkat-usa.org This represents one of the first examples of annulating a pyrrole ring onto an isoquinoline using this domino approach. arkat-usa.org The methodology is expected to be applicable to this compound, providing a route to the corresponding pyrrolo[2,3-c]isoquinoline derivative.

| Reaction Data: Pd-Catalyzed Annulation for Pyrroloisoquinoline Synthesis | |

| Starting Material | 4-bromoisoquinolin-3-amine (as model) |

| Reagent | Acetaldehyde |

| Catalyst System | 5 mol% Pd(dba)₂ / 10 mol% X-Phos |

| Base | 3 equiv. KOAc |

| Solvent | DMA |

| Temperature | 120 °C |

| Product | 3H-pyrrolo[2,3-c]isoquinoline core |

| Source: arkat-usa.org |

Formation of Indazolo[3,2-a]isoquinolinamines

A concise, two-step reaction sequence has been developed for the synthesis of indazolo[3,2-a]isoquinolin-6-amines, starting from substituted 1-bromoisoquinolin-3-amines. core.ac.uk This methodology is highly relevant for derivatives like this compound. The process begins with a Suzuki coupling of the bromoisoquinolin-amine with 2-nitrophenylboronic acid to yield a 1-(2-nitrophenyl)isoquinolinamine intermediate. core.ac.uk The subsequent and key step is a reductive Cadogan cyclization, where the nitro group is reduced, often using a reagent like triethyl phosphite under microwave irradiation, to form a reactive nitrene intermediate. core.ac.uk This nitrene then attacks the isoquinoline ring nitrogen to form the new five-membered indazole ring, completing the tetracyclic system. core.ac.uk The resulting indazolo[3,2-a]isoquinolin-6-amine products have been noted for their fluorescent properties. core.ac.uk

| Reaction Data: Synthesis of Indazolo[3,2-a]isoquinolinamines | |

| Step 1: Suzuki Coupling | |

| Starting Material | 1-Bromoisoquinolin-3-amine derivatives |

| Coupling Partner | 2-Nitrophenylboronic acid |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) |

| Product | 1-(2-Nitrophenyl)isoquinolinamine |

| Step 2: Cadogan Cyclization | |

| Starting Material | 1-(2-Nitrophenyl)isoquinolinamine |

| Reagent | Triethyl phosphite |

| Conditions | Microwave irradiation and pressure |

| Product | Indazolo[3,2-a]isoquinolin-6-amine |

| Source: core.ac.uk |

Goldberg-Ullmann-Type Coupling Reactions

The Goldberg-Ullmann reaction provides a classic and effective method for forming C-N bonds, specifically through the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org This reaction is an alternative to the more modern Buchwald-Hartwig amination. wikipedia.org For this compound, the bromine at the C-5 position can act as the halide component in a Goldberg-type amination.

The reaction would involve heating this compound with a primary or secondary amine (aliphatic or aromatic) in the presence of a copper catalyst and a base. researchgate.netnih.gov Traditional Ullmann conditions often required harsh conditions, such as high temperatures (over 200°C) and high-boiling polar solvents like DMF or nitrobenzene. wikipedia.org However, modern protocols have introduced improvements, including the use of soluble copper(I) catalysts (e.g., CuI) and ligands like phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.orgscispace.com The coupling would result in a new amine substituent at the C-5 position of the isoquinoline ring.

Exploration of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. A significant advancement applicable to the Goldberg-Ullmann coupling of compounds like this compound is the use of Deep Eutectic Solvents (DESs) as the reaction medium. nih.govfrontiersin.org

Research has demonstrated that the CuI-catalyzed Ullmann amination between aryl halides and various amines can be performed efficiently in DESs, such as a mixture of choline chloride and glycerol. nih.govfrontiersin.org This approach offers several advantages over traditional methods:

Milder Conditions : The reactions can proceed smoothly at lower temperatures (60–100°C). nih.gov

Ligand-Free : The protocol often works effectively without the need for additional, and often expensive or toxic, ligands. frontiersin.org

Environmentally Benign : DESs are biodegradable, have low toxicity, and are considered greener alternatives to volatile organic compounds (VOCs). frontiersin.org

Recyclability : The catalyst and solvent system can potentially be recycled for multiple runs. researchgate.net

This methodology provides a practical and sustainable pathway for C-N cross-coupling reactions, directly aligning with the goals of reducing waste and improving the safety profile of chemical syntheses. nih.gov

Solvent Selection and Environmental Impact

The choice of solvent is a critical factor in chemical synthesis, profoundly influencing reaction efficiency, cost, and environmental footprint. rsc.org In the context of reactions involving this compound and its precursors, solvent selection is guided by factors such as reactant solubility, reaction type, and the increasing demand for greener processes.

Detailed research findings indicate that the synthesis of the 5-bromoisoquinoline core often employs strong acids like concentrated sulfuric acid, which acts as both a solvent and a catalyst. orgsyn.orggoogle.com Subsequent work-up procedures frequently involve solvents such as diethyl ether for extraction and heptane for purification. google.com For transformations of the bromoisoquinoline scaffold, such as cross-coupling reactions, polar aprotic solvents are preferred. For instance, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are considered ideal for coupling reactions due to their ability to dissolve the reactants effectively. Chlorinated solvents like dichloromethane may be employed for specific transformations like halogen exchange.

The environmental impact of these solvents is a significant concern. Traditional solvents like DMF, while effective, are under scrutiny due to their toxicity. researchgate.net The chemical industry is progressively moving towards more sustainable solvent choices to minimize pollution, reduce energy consumption, and enhance safety. garph.co.uk This shift is guided by green chemistry principles, which advocate for solvents that are less hazardous, biodegradable, and have a lower carbon footprint. garph.co.uk

Solvent selection guides, such as those developed by pharmaceutical companies, rank solvents based on safety, health, and environmental criteria. ubc.ca This approach discourages the use of hazardous solvents like chloroform and tetrachloromethane for environmental and health reasons. ubc.ca The concept of life cycle assessment is crucial, where factors like the energy required for solvent production and recycling are considered. rsc.org Appropriate solvent selection, including recycling, can significantly reduce CO2 emissions and costs. rsc.org For example, solvent recovery is often a more environmentally sound and economical option than incineration. researchgate.net

Below is an interactive table summarizing the characteristics of solvents relevant to the synthesis and transformation of this compound.

| Solvent | Typical Use | Advantages | Sustainability/Environmental Concerns | Source |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Solvent/catalyst for bromination of isoquinoline | Effective for electrophilic substitution | Highly corrosive, hazardous waste generation, highly exothermic reactions with water | orgsyn.org, google.com |

| Diethyl Ether | Extraction | Good extraction solvent for organic compounds | Highly flammable, forms explosive peroxides, high volatility contributes to VOC emissions | orgsyn.org, google.com |

| Dimethylformamide (DMF) | Coupling reactions | High polarity, good solvating power for a range of reactants | Reproductive toxicity, frequently used but under scrutiny | researchgate.net, |

| Dimethyl Sulfoxide (DMSO) | Coupling reactions | High boiling point, excellent solvating power | Difficult to remove due to high boiling point, can be challenging for product isolation | researchgate.net, |

| Ethanol | General synthesis | Safer, can be derived from renewable resources (bio-ethanol) | Limited solubility for some non-polar polymers, may require co-solvents | researchgate.net |

| Dichloromethane (DCM) | Halogen exchange, extraction | Effective for a range of organic compounds, volatile | Suspected carcinogen, environmental persistence |

Catalyst Systems and Their Sustainability

Catalysts are fundamental to the chemical transformations of this compound, enabling a variety of bond-forming reactions. The sustainability of these catalytic systems is a key area of modern chemical research, focusing on efficiency, reusability, and the use of non-toxic, earth-abundant materials. researchgate.net

The bromine atom on the this compound core makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are widely employed for these transformations. chemicalbook.com For example, domino condensation followed by an intramolecular Heck cyclisation of 4-bromoisoquinolin-3-amine, a close analogue, is achieved using a palladium catalyst to synthesize pyrrolo[2,3-c]isoquinoline skeletons. arkat-usa.org Specific palladium systems, such as Pd(dba)₂/Xantphos for Buchwald-Hartwig amination and Pd(PPh₃)₄ for Suzuki-Miyaura coupling, have proven effective in reactions with similar brominated isoquinoline derivatives.

Despite their effectiveness, noble metal catalysts like palladium have significant sustainability drawbacks, including high cost, toxicity, and limited global supply. This has spurred the development of catalysts based on more earth-abundant and less toxic metals. researchgate.net Iron, for instance, is an attractive alternative, and iron-based catalysts have been successfully developed for the synthesis of primary amines via reductive amination, demonstrating a broad functional group tolerance and potential for reusability. d-nb.info

The principles of green chemistry also promote the use of organocatalysts, which are small, metal-free organic molecules. Catalysts like L-proline have been used effectively in aqueous media for multicomponent reactions, offering a sustainable alternative to metal-based systems. mdpi.com Boron-based catalysts, such as boric acid and its derivatives, represent another class of sustainable catalysts for amide bond formation, a crucial reaction in medicinal chemistry. ucl.ac.uk These catalysts are often more environmentally benign and can be highly efficient, particularly when used in processes that minimize waste, for example, through the azeotropic removal of water. ucl.ac.uk

Catalyst sustainability is also enhanced through heterogenization, where the catalyst is immobilized on a solid support. This approach facilitates catalyst separation from the reaction mixture, allowing for easy recovery and recycling over multiple reaction cycles. researchgate.netnih.gov The development of stable, recyclable, and efficient catalytic systems, such as supported zinc-based catalysts, is a key goal for industrial-scale sustainable chemical production. nih.gov

The following interactive table provides a comparison of different catalyst systems relevant to the transformations of this compound.

| Catalyst System | Typical Application | Advantages | Sustainability Considerations | Source |

|---|---|---|---|---|

| Palladium-based (e.g., Pd(PPh₃)₄, Pd(dba)₂) | Suzuki, Heck, Buchwald-Hartwig cross-coupling | High reactivity and broad substrate scope | High cost, toxicity, residual metal contamination in products, limited resource | arkat-usa.org, |

| Iron-based | Reductive amination | Earth-abundant, low cost, low toxicity | Often requires specific ligands or supports; activity can be lower than noble metals | d-nb.info |

| Boron-based (e.g., Boric Acid) | Amidation | Low toxicity, readily available, metal-free | May require higher temperatures or azeotropic water removal; limited scope for challenging substrates | ucl.ac.uk |

| Organocatalysts (e.g., L-proline) | Multicomponent reactions, Mannich reactions | Metal-free, often biodegradable, can operate in aqueous media | May require higher catalyst loadings compared to metal catalysts | mdpi.com |

| Supported/Heterogeneous (e.g., Supported ZnGA) | Various, including polymerization and coupling | Recyclable, easy to separate from product, improved stability | Potential for metal leaching, may have lower activity than homogeneous counterparts | nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromoisoquinolin-3-amine, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via:

- Buchwald-Hartwig Amination : Reacting 5-bromoisoquinoline with an ammonia equivalent (e.g., NH₃·BH₃) using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C. Yields (~60–75%) depend on catalyst loading and reaction time .

- Direct Bromination-Amination : Brominating isoquinolin-3-amine using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄, followed by purification via column chromatography. Purity >95% is achievable with optimized stoichiometry .

Key Variables : Temperature (exothermic bromination requires <40°C), solvent polarity (toluene vs. DMF), and ligand choice (bulky ligands improve regioselectivity).

Q. How should this compound be characterized to confirm structural integrity?

Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromine deshielding; NH₂ protons at δ 5.5–6.0 ppm).

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion [M+H]+ at m/z 224.99 (C₉H₈BrN₂⁺).

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C: 47.61%, H: 3.55%, Br: 35.18%) .

- X-ray Crystallography : Resolve positional ambiguity of bromine and amine groups in solid-state structures.

Q. What are the recommended storage and handling protocols for this compound?

Answer:

- Storage : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent degradation via oxidation or moisture absorption .

- Handling : Use gloveboxes for air-sensitive reactions. For biological assays, prepare stock solutions in anhydrous DMSO (<10 mM) to avoid precipitation .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound in kinase inhibition assays be resolved?

Answer: Contradictions may arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) or buffer pH (7.4 vs. 8.0) alter IC₅₀ values. Standardize using kinase buffer systems (e.g., Tris-HCl, pH 7.5, 10 mM MgCl₂) .

- Compound Purity : HPLC purity <98% may introduce off-target effects. Repurify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Structural Analog Interference : Confirm absence of dehalogenation byproducts (e.g., isoquinolin-3-amine) via LC-MS .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?

Answer:

- Directed ortho-Metalation : Use directing groups (e.g., CONHR) to position bromine at C5, followed by deprotection and amination .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield (85%) by enhancing Pd catalyst turnover under 150°C .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites to guide synthetic design .

Q. How does the electronic effect of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : Bromine at C5 activates the ring for Pd-catalyzed coupling with arylboronic acids. Electron-withdrawing Br increases oxidative addition rate but may sterically hinder bulky partners. Use SPhos ligand for enhanced turnover .

- SNAr Reactions : NH₂ at C3 directs nucleophiles (e.g., amines) to C5 via resonance stabilization. Kinetic studies show 10× faster substitution compared to non-aminated analogs .

Q. What analytical techniques best resolve co-eluting impurities in this compound batches?

Answer:

- 2D-LC/MS : Pair reverse-phase (C18) and HILIC columns to separate polar byproducts (e.g., dehalogenated species).

- NMR with Cryoprobes : Enhance sensitivity for low-abundance impurities (e.g., 0.1% di-brominated side products) .

- Ion Mobility Spectrometry : Differentiate isomers based on collision cross-section (CCS) differences (e.g., 5-Br vs. 7-Br isomers) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Answer:

- Substitution at C1/C8 : Introduce electron-donating groups (e.g., OMe) to modulate solubility and target binding.

- Heterocycle Fusion : Attach pyrazole or triazole rings to C3-NH₂ to enhance kinase binding (e.g., IC₅₀ improvement from 1.2 µM to 0.3 µM) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate this compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (mp) for this compound?

Answer: Variations in mp (e.g., 83–87°C vs. 90–92°C) may arise from:

- Polymorphism : Recrystallize from ethanol/water (7:3) to isolate the thermodynamically stable form.

- Impurity Content : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures. Repurify via sublimation under vacuum .

Q. Why do cytotoxicity assays for this compound show variability across cell lines?

Answer:

- Cell Permeability : LogP (~2.5) limits penetration in lipid-rich environments (e.g., blood-brain barrier). Use prodrug strategies (e.g., acetylated NH₂) to enhance bioavailability .

- Metabolic Stability : CYP450 isoforms (e.g., CYP3A4) may differentially metabolize the compound. Perform hepatocyte microsome assays to identify major metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。